molecular formula C12H9Cl2N3O B10971247 2,4-dichloro-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

2,4-dichloro-6-{(E)-[2-(pyridin-4-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10971247
M. Wt: 282.12 g/mol
InChI Key: WSCJSGBFIRHSJY-FRKPEAEDSA-N
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Description

3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is a hydrazone derivative formed by the condensation of 3,5-dichloro-2-hydroxybenzaldehyde and 4-pyridylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone typically involves the following steps:

    Starting Materials: 3,5-dichloro-2-hydroxybenzaldehyde and 4-pyridylhydrazine.

    Reaction: The two starting materials are mixed in an appropriate solvent, such as ethanol or methanol.

    Conditions: The reaction mixture is heated under reflux for several hours to ensure complete condensation.

    Isolation: The product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Corresponding oxides or quinones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks.

    Analytical Chemistry: It serves as a reagent for the detection and quantification of metal ions in various samples.

Mechanism of Action

The mechanism by which 3,5-dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors, inhibiting their activity.

    Pathways: It may interfere with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzaldehyde 1-(5-nitro-2-pyridyl)hydrazone
  • 3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-chlorophenyl)hydrazone

Uniqueness

3,5-Dichloro-2-hydroxybenzaldehyde 1-(4-pyridyl)hydrazone is unique due to its specific substitution pattern and the presence of both chloro and hydroxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H9Cl2N3O

Molecular Weight

282.12 g/mol

IUPAC Name

2,4-dichloro-6-[(E)-(pyridin-4-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C12H9Cl2N3O/c13-9-5-8(12(18)11(14)6-9)7-16-17-10-1-3-15-4-2-10/h1-7,18H,(H,15,17)/b16-7+

InChI Key

WSCJSGBFIRHSJY-FRKPEAEDSA-N

Isomeric SMILES

C1=CN=CC=C1N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O

Canonical SMILES

C1=CN=CC=C1NN=CC2=C(C(=CC(=C2)Cl)Cl)O

Origin of Product

United States

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